Dacarbazine citrate

Description

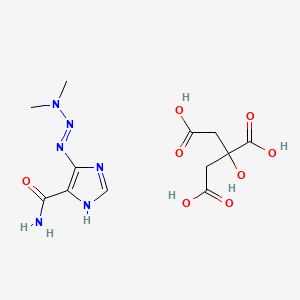

Structure

2D Structure

Properties

CAS No. |

64038-56-8 |

|---|---|

Molecular Formula |

C12H18N6O8 |

Molecular Weight |

374.31 g/mol |

IUPAC Name |

4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H10N6O.C6H8O7/c1-12(2)11-10-6-4(5(7)13)8-3-9-6;7-3(8)1-6(13,5(11)12)2-4(9)10/h3H,1-2H3,(H2,7,13)(H,8,9);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b11-10+; |

InChI Key |

UKLSKIDEWQXQJZ-ASTDGNLGSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dacarbazine citrate; Dacarbazine citrate; DTIC citrate; UNII-9UYU348NIF; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Dacarbazine Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of dacarbazine citrate, an essential antineoplastic agent. The following sections detail the core synthetic pathways, purification methodologies, and analytical quality control, supported by experimental protocols and quantitative data.

Chemical Synthesis of Dacarbazine

The most common and industrially viable method for synthesizing dacarbazine (5-(3,3-dimethyl-1-triazenyl)imidazole-4-carboxamide) starts from the precursor 5-aminoimidazole-4-carboxamide (AICA). The synthesis is a two-step process involving diazotization followed by a coupling reaction.

Synthesis Pathway

The synthesis of dacarbazine from AICA is a well-established method with overall yields reported in the range of 76-86%.[1][2] An alternative, multi-step synthesis starting from glycine has also been developed, but it is generally more complex and results in a lower overall yield.[2]

The primary synthesis route can be broken down into the following key stages:

-

Diazotization of 5-aminoimidazole-4-carboxamide (AICA): AICA is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) to form the intermediate, 5-diazoimidazole-4-carboxamide.

-

Coupling with Dimethylamine: The resulting diazonium salt is then reacted with dimethylamine to yield dacarbazine.

A more detailed industrial production process can be delineated into six technological stages, with a cumulative yield of approximately 86%.[1]

Table 1: Stage-wise Yields in an Industrial Dacarbazine Synthesis Process [1]

| Stage Number | Process Step | Stage Yield (%) |

| 1 | Preparation of diazonium salt of 5-amino-1H-imidazole-4-carboxamide | 99 |

| 2 | Filtration of diazonium salt | 91 |

| 3 | Obtaining of dacarbazine | 99 |

| 4 | Filtration of dacarbazine precipitate | 98 |

| 5 | Washing the precipitate with water | 99 |

| 6 | Drying of dacarbazine precipitate | 99.4 |

Experimental Protocol for Dacarbazine Synthesis

The following protocol is a representative laboratory-scale synthesis of dacarbazine:

Materials:

-

5-aminoimidazole-4-carboxamide (AICA)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Dimethylamine

-

Methanol

-

Distilled Water

-

Ice

Procedure:

-

Diazotization:

-

In a reaction vessel, suspend 5-aminoimidazole-4-carboxamide in distilled water and cool the mixture in an ice bath.

-

Slowly add concentrated hydrochloric acid to the suspension while maintaining the temperature at or below 5°C.

-

Prepare a solution of sodium nitrite in distilled water.

-

Add the sodium nitrite solution dropwise to the AICA suspension. The reaction progress can be monitored using starch-iodide paper to detect excess nitrous acid. The formation of the diazonium salt is indicated by a color change in the reaction mixture.

-

-

Coupling:

-

In a separate vessel, dissolve anhydrous dimethylamine in methanol and cool the solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the dimethylamine solution while stirring vigorously and maintaining a low temperature.

-

Continue stirring the reaction mixture in the ice bath for a specified period to allow for the complete formation of the dacarbazine precipitate.

-

-

Isolation and Preliminary Purification:

-

Collect the precipitated dacarbazine by vacuum filtration.

-

Wash the crude product with cold water to remove residual salts and impurities.

-

Dry the purified dacarbazine under vacuum.

-

Purification of Dacarbazine and Formation of this compound

Crude dacarbazine is purified by recrystallization to remove unreacted starting materials and by-products. The purified dacarbazine base is then converted to its citrate salt to improve its stability and solubility for pharmaceutical formulations.

Purification of Dacarbazine Base by Recrystallization

General Procedure:

-

Solvent Selection: A suitable solvent system for recrystallization is one in which dacarbazine has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Dissolution: Dissolve the crude dacarbazine in a minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to promote the formation of pure crystals. The cooling process can be followed by placing the solution in an ice bath to maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Drying: Dry the purified dacarbazine crystals under vacuum.

Formation of this compound

This compound is often formed in situ during the formulation of the injectable drug product. However, it can also be prepared and isolated as a salt-cocrystal.

Experimental Protocol for Dacarbazine Hydrogen-Citrate Salt-Cocrystal:

Materials:

-

Dacarbazine (DTIC)

-

Citric Acid

-

Methanol

-

Water

Procedure:

-

Weigh 50 mg (0.274 mmol) of dacarbazine and dissolve it in 5 mL of a methanol/water (1:1, v/v) solution.

-

Add 52.7 mg (0.274 mmol) of citric acid to the solution.

-

Stir the mixture at 60 °C for 20 minutes.

-

Allow the solvent to evaporate slowly at room temperature.

-

Colorless block crystals of dacarbazine hydrogen-citrate are typically obtained within 7 days.

Quality Control and Analytical Methods

The purity and identity of dacarbazine and its citrate salt are confirmed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a primary method for quantitative analysis.

Table 2: Representative HPLC Method Parameters for Dacarbazine Analysis

| Parameter | Description |

| Column | Reversed-phase C18 |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., methanol or acetonitrile) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV spectrophotometry at a wavelength of approximately 320-330 nm |

| Retention Time | Dependent on specific method conditions |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆, 500 MHz): The proton NMR spectrum of dacarbazine in deuterated dimethyl sulfoxide provides characteristic signals for the imidazole ring protons, the N-methyl protons, and the carboxamide protons.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum shows distinct resonances for the imidazole ring carbons, the N-methyl carbons, and the carbonyl carbon of the carboxamide group.

Visualizations

Dacarbazine Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationships in Dacarbazine Quality Control

Caption: Key quality control tests for the final this compound product.

References

The Metabolic Activation of Dacarbazine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacarbazine (DTIC), a cornerstone in the treatment of malignant melanoma and Hodgkin's lymphoma, is a prodrug that necessitates metabolic activation to exert its cytotoxic effects. This guide provides a detailed technical overview of the metabolic activation pathway of dacarbazine citrate, focusing on the enzymatic processes, key metabolites, and the ultimate mechanism of action. It is intended to be a comprehensive resource, incorporating quantitative kinetic data, detailed experimental methodologies, and visual representations of the critical pathways and workflows involved in the study of dacarbazine metabolism.

Introduction

Dacarbazine, an analog of the purine precursor 5-aminoimidazole-4-carboxamide (AIC), functions as an alkylating agent following metabolic activation.[1] Its clinical efficacy is entirely dependent on a series of biotransformation reactions that occur predominantly in the liver.[2] This process, primarily mediated by the cytochrome P450 (CYP) mixed-function oxidase system, converts the inert parent drug into a potent DNA methylating agent.[3] Understanding the nuances of this activation pathway is critical for optimizing therapeutic strategies, predicting drug-drug interactions, and developing novel analogs with improved activation profiles.

The Metabolic Activation Pathway

The metabolic activation of dacarbazine is a multi-step process initiated by hepatic cytochrome P450 enzymes. The key transformation is an oxidative N-demethylation.

The pathway can be summarized as follows:

-

Hydroxylation: Dacarbazine is first hydroxylated at one of the N-methyl groups by CYP enzymes, primarily CYP1A1, CYP1A2, and to a lesser extent, CYP2E1.[4] This reaction forms the unstable intermediate 5-(3-hydroxymethyl-3-methyl-triazen-1-yl)-imidazole-4-carboxamide (HMMTIC).

-

Formation of MTIC: HMMTIC spontaneously, through a non-enzymatic reaction, eliminates formaldehyde to yield 5-(3-methyl-triazen-1-yl)-imidazole-4-carboxamide (MTIC). MTIC is considered the principal active metabolite of dacarbazine.

-

Generation of the Methylating Species: MTIC is itself unstable and undergoes spontaneous decomposition to form 5-aminoimidazole-4-carboxamide (AIC), a major metabolite found in plasma and urine, and a highly reactive methyldiazonium ion (CH3N2+).

-

DNA Alkylation: The methyldiazonium ion is the ultimate alkylating species that transfers a methyl group to nucleophilic sites on DNA, primarily the N7 and O6 positions of guanine. This DNA methylation leads to base mispairing, DNA strand breaks, and ultimately, apoptosis of rapidly dividing cancer cells.

Below is a diagram illustrating this metabolic activation pathway.

Quantitative Data

The enzymatic conversion of dacarbazine to its active metabolites has been characterized kinetically, with significant contributions from CYP1A1 and CYP1A2.

| Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Notes |

| Recombinant Human CYP1A1 | 595 | 0.684 | Catalyzes extrahepatic metabolism of DTIC. |

| Recombinant Human CYP1A2 | 659 | 1.74 | The predominant P450 that catalyzes hepatic DTIC metabolism. |

| Recombinant Human CYP2E1 | > 2800 | Not readily available | Contributes to hepatic DTIC metabolism at higher substrate concentrations. |

Experimental Protocols

In Vitro Metabolism of Dacarbazine using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of dacarbazine in a human liver microsomal system.

Materials:

-

Human Liver Microsomes (HLMs)

-

This compound

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN)

-

Methanol

-

Internal standard (for HPLC analysis)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

HPLC system with UV or MS detector

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of dacarbazine in an appropriate solvent (e.g., DMSO or buffer).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the human liver microsomes on ice immediately before use.

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm a mixture containing potassium phosphate buffer, the NADPH regenerating system, and human liver microsomes (typically 0.2-1.0 mg/mL protein) at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the dacarbazine stock solution to achieve the desired final concentration.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

-

Vortex the samples vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for HPLC analysis.

-

HPLC Analysis of Dacarbazine and its Metabolites

A validated reversed-phase HPLC method is crucial for the simultaneous determination of dacarbazine, HMMTIC, and MTIC.

-

Column: Zorbax SB-CN column or equivalent.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier. For example, 80% 50 mM ammonium phosphate (pH 6.5) and 20% methanol with 0.1% triethylamine.

-

Detection: UV detection at an appropriate wavelength (e.g., 320-330 nm) is commonly used.

-

Quantification: The concentrations of dacarbazine and its metabolites are determined by comparing their peak areas to those of known standards, corrected for the internal standard.

Below is a diagram illustrating a typical experimental workflow for studying dacarbazine metabolism.

Concluding Remarks

The metabolic activation of this compound is a well-defined pathway that is fundamental to its anticancer activity. The central role of CYP1A2 highlights the potential for drug-drug interactions with other substrates, inhibitors, or inducers of this enzyme. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers in the fields of pharmacology, toxicology, and drug development to further investigate the metabolism of dacarbazine and to design novel therapeutic agents with enhanced efficacy and safety profiles. Future research may focus on elucidating the role of genetic polymorphisms in CYP enzymes on dacarbazine metabolism and clinical outcomes.

References

- 1. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 2. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. What is the mechanism of Dacarbazine? [synapse.patsnap.com]

- 4. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Dacarbazine Citrate: A Technical Guide to its Role as a DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of dacarbazine citrate's core function as a DNA alkylating agent. It details the mechanism of action, metabolic activation, cellular responses, and key experimental protocols for its study, with a focus on presenting quantitative data and visual representations of complex biological processes.

Introduction

Dacarbazine (DTIC), an imidazole carboxamide derivative, is a crucial chemotherapeutic agent primarily used in the treatment of malignant melanoma and Hodgkin's lymphoma.[1][2] Its efficacy stems from its role as a DNA alkylating agent, a class of compounds that exert their cytotoxic effects by covalently attaching an alkyl group to DNA, thereby disrupting its structure and function.[1][3] Dacarbazine itself is a prodrug, meaning it is inactive upon administration and requires metabolic activation to be converted into its pharmacologically active form.[1]

Mechanism of Action: From Prodrug to DNA Alkylation

The cytotoxic activity of dacarbazine is a multi-step process that begins with its metabolic activation and culminates in the alkylation of DNA, leading to cell cycle arrest and apoptosis.

Metabolic Activation

Dacarbazine is bioactivated in the liver by the cytochrome P450 (CYP) enzyme system. Specifically, isoforms CYP1A1, CYP1A2, and to a lesser extent, CYP2E1, catalyze the N-demethylation of dacarbazine. This process generates an unstable intermediate, 5-(3-hydroxymethyl-3-methyl-triazen-1-yl)-imidazole-4-carboxamide (HMMTIC), which then spontaneously decomposes to release formaldehyde and the primary active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC). MTIC is a highly reactive molecule that ultimately yields the methyldiazonium cation, the ultimate alkylating species.

DNA Alkylation

The highly electrophilic methyldiazonium ion readily attacks nucleophilic sites on DNA bases. The primary targets for alkylation are the N7 and O6 positions of guanine and the N3 position of adenine. The formation of these DNA adducts, particularly O6-methylguanine (O6-MeG), is considered the most significant cytotoxic lesion.

The presence of O6-MeG in the DNA template can lead to mispairing during DNA replication, where it incorrectly pairs with thymine instead of cytosine. This mismatch triggers the DNA mismatch repair (MMR) system. However, the continuous and futile attempts by the MMR system to repair these persistent lesions can lead to DNA double-strand breaks, ultimately inducing cell cycle arrest and apoptosis. Alkylation at the N7 position of guanine can also destabilize the glycosidic bond, leading to depurination and the formation of apurinic (AP) sites, which can also result in DNA strand breaks.

Cellular Response and Resistance Mechanisms

The cellular response to dacarbazine-induced DNA damage is a critical determinant of its therapeutic efficacy. Key among these is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).

DNA Repair and MGMT

MGMT is a "suicide" enzyme that directly reverses the alkylation at the O6 position of guanine by transferring the methyl group to one of its own cysteine residues. This action restores the integrity of the DNA but also leads to the irreversible inactivation of the MGMT protein. High levels of MGMT expression in tumor cells can efficiently repair dacarbazine-induced DNA damage, thereby conferring resistance to the drug. Consequently, tumors with low MGMT activity are generally more responsive to dacarbazine treatment.

Induction of Apoptosis

If the DNA damage induced by dacarbazine is too extensive to be repaired, it triggers the intrinsic pathway of apoptosis. The accumulation of DNA damage leads to the activation of pro-apoptotic proteins from the BCL-2 family, which in turn disrupt the mitochondrial membrane and lead to the release of cytochrome c. This event initiates a caspase cascade, culminating in the activation of executioner caspases like caspase-3 and caspase-9, which orchestrate the dismantling of the cell.

Quantitative Data on Dacarbazine Efficacy

The clinical efficacy of dacarbazine, both as a single agent and in combination therapies, has been evaluated in numerous studies. The following tables summarize key quantitative data from clinical trials and in vitro studies.

Table 1: Clinical Efficacy of Dacarbazine-Based Therapies in Malignant Melanoma

| Treatment Regimen | Number of Patients | Overall Response Rate (%) | 1-Year Survival Rate (%) | Reference |

| Dacarbazine Alone | 2,481 (in meta-analysis) | Varies (low) | - | |

| Dacarbazine-based Combination Therapies | 2,481 (in meta-analysis) | 1.60 (Risk Ratio vs. DTIC alone) | 1.26 (Risk Ratio vs. DTIC alone) | |

| Dacarbazine + Carmustine + Cisplatin + Tamoxifen (BCDT) | 32 | 47% (16% Complete, 31% Partial) | - | |

| Dacarbazine + Cisplatin + Interleukin-2 | 32 | 41% (5 Complete, 8 Partial) | - |

Table 2: In Vitro Cytotoxicity of Dacarbazine

| Cell Line | Drug Concentration | Exposure Time | Cell Viability Reduction | Reference |

| Human Melanoma (SK-MEL-30) | 50 µM | 24 hours | 20% | |

| Human Melanoma (SK-MEL-30) | >500 µM | 24 hours | 50% | |

| Murine Lymphoma (TLX5) | Not specified | Not specified | Cytotoxic (required metabolic activation) | |

| Murine Melanoma (B16F10) | 1400 µg/ml (IC50) | 48 hours | 50% | |

| Human Melanoma | 62.5 - 1000 µg/ml | 24 hours | Significant reduction |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of dacarbazine.

Comet Assay for DNA Damage Assessment

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks at the level of individual cells.

Objective: To quantify DNA damage in cells treated with dacarbazine.

Materials:

-

Dacarbazine-treated and control cells

-

Low melting point agarose

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green)

-

Microscope slides

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Harvest dacarbazine-treated and control cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

-

Slide Preparation: Mix cell suspension with low melting point agarose (at 37°C) and pipette onto a pre-coated microscope slide. Allow to solidify on ice.

-

Lysis: Immerse slides in cold lysis solution and incubate at 4°C for at least 1 hour to remove cell membranes and cytoplasm, leaving behind nucleoids.

-

Alkaline Unwinding: Place slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes at 4°C.

-

Electrophoresis: Apply a voltage of ~25V and adjust the current to ~300mA. Run electrophoresis for 20-30 minutes at 4°C. This allows the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Gently remove slides from the electrophoresis tank and neutralize by washing with neutralization buffer. Stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. Quantify the results using appropriate image analysis software.

Western Blot for Apoptosis Marker Detection

Western blotting is used to detect specific proteins in a sample, such as the activated forms of caspases, to confirm the induction of apoptosis.

Objective: To detect the presence of cleaved caspase-3 and cleaved PARP in dacarbazine-treated cells.

Materials:

-

Dacarbazine-treated and control cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Bradford assay reagents for protein quantification

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse dacarbazine-treated and control cells in lysis buffer and quantify protein concentration using the Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add a chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system to visualize the protein bands. The presence of bands for cleaved caspase-3 and cleaved PARP indicates apoptosis.

Conclusion

This compound remains a clinically relevant DNA alkylating agent. Its efficacy is intricately linked to its metabolic activation, the specific nature of the DNA adducts it forms, and the cellular capacity for DNA repair. A thorough understanding of these molecular mechanisms, supported by robust experimental methodologies, is essential for optimizing its therapeutic use, overcoming resistance, and developing novel combination strategies in the fight against cancer.

References

A Technical Guide to the In Vitro Cytotoxicity of Dacarbazine Citrate Against Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacarbazine (DTIC), sold under the brand name DTIC-Dome, is a chemotherapy agent primarily used in the treatment of malignant melanoma and Hodgkin's lymphoma.[1][2] As a DNA alkylating agent, dacarbazine's efficacy stems from its ability to induce cytotoxicity in rapidly dividing cancer cells.[3][4] Understanding its mechanism of action, the cellular pathways it triggers, and the quantitative measures of its potency against various cancer cell lines in vitro is critical for both preclinical research and clinical application. This guide provides an in-depth overview of dacarbazine's in vitro cytotoxicity, summarizing key quantitative data, detailing experimental protocols, and visualizing the core biological and experimental processes.

Mechanism of Action and Signaling Pathways

Dacarbazine is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[5] In the liver, cytochrome P450 enzymes (primarily CYP1A1, CYP1A2, and CYP2E1) metabolize dacarbazine into its active form, 5-(3-methyl-triazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC is unstable and spontaneously decomposes to form a highly reactive methyl diazonium ion.

This reactive cation is the ultimate alkylating species, transferring a methyl group to nucleophilic sites on DNA bases, particularly the O6 and N7 positions of guanine. This process, known as DNA alkylation, creates DNA adducts that distort the DNA helix, interfering with DNA replication and transcription. The resulting DNA damage, if extensive and irreparable, triggers cell cycle arrest and ultimately leads to programmed cell death, or apoptosis.

The primary cytotoxic lesion, O6-methylguanine, causes mispairing with thymine instead of cytosine during DNA replication. This mismatch activates the DNA mismatch repair (MMR) system. However, persistent attempts to repair these lesions can lead to futile repair cycles, culminating in DNA strand breaks and the activation of apoptotic pathways.

The apoptotic cascade initiated by dacarbazine-induced DNA damage primarily involves the intrinsic (mitochondrial) pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including initiator caspase-9 and executioner caspase-3, leading to the systematic dismantling of the cell.

Caption: Dacarbazine's mechanism of action from metabolic activation to the induction of apoptosis.

Quantitative In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a cytotoxic agent. It represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%. The IC50 values for dacarbazine vary depending on the cancer cell line, exposure time, and specific assay conditions. The following table summarizes reported IC50 values for dacarbazine against various melanoma cell lines.

| Cell Line | IC50 Value | Exposure Time | Notes | Source |

| B16F10 (Murine Melanoma) | 1400 µg/mL | 48 hours | - | |

| SK-MEL-30 (Human Melanoma) | 1095 µM | 24 hours | - | |

| A375 (Human Melanoma) | 138 µg/mL | 24 hours | More sensitive to DTIC than MNT-1. | |

| A375 (Human Melanoma) | 5.5 µg/mL | 48 hours | - | |

| A375 (Human Melanoma) | 0.39 µg/mL | 72 hours | - | |

| MNT-1 (Human Melanoma) | 538 µg/mL | 24 hours | - | |

| MNT-1 (Human Melanoma) | 115 µg/mL | 48 hours | - | |

| MNT-1 (Human Melanoma) | 41 µg/mL | 72 hours | - |

Note: Conversion between µg/mL and µM for dacarbazine (Molar Mass ≈ 182.18 g/mol ) is approximately 1 µg/mL ≈ 5.49 µM.

Experimental Protocols

The most common method cited for evaluating dacarbazine's in vitro cytotoxicity is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom microtiter plates

-

Dacarbazine citrate stock solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

CO2 incubator (37°C, 5% CO2)

-

ELISA plate reader (540 nm or 570 nm wavelength)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of dacarbazine in culture medium. After 24 hours, carefully remove the old medium from the wells and replace it with 100 µL of medium containing various concentrations of dacarbazine. Include untreated control wells (medium only) and vehicle control wells (if applicable).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT stock solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well using an ELISA plate reader at a wavelength of 540 nm or 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentration and use a suitable software to determine the IC50 value.

Caption: A standard experimental workflow for determining cytotoxicity using the MTT assay.

Apoptosis Detection by Flow Cytometry

To confirm that cell death occurs via apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.

This dual-staining method allows for the differentiation of:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Factors Influencing Dacarbazine Cytotoxicity

The in vitro efficacy of dacarbazine is not uniform across all cancer cells and can be influenced by several factors:

-

MGMT Expression: The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) can directly reverse the alkylation at the O6 position of guanine, thereby repairing the DNA damage induced by dacarbazine. High levels of MGMT expression in tumor cells are a significant mechanism of resistance and can reduce the drug's effectiveness.

-

DNA Mismatch Repair (MMR) System: A functional MMR system is required to recognize the O6-methylguanine-thymine mispairs and trigger the apoptotic response. Tumors with a deficient MMR system may exhibit resistance to dacarbazine.

-

Combination Therapies: The cytotoxicity of dacarbazine can be potentiated when used in combination with other agents. For example, combining dacarbazine with hyperthermia (heat treatment) or saponins has been shown to increase its cytotoxic effects against melanoma cells in vitro. Similarly, combining it with statins like pitavastatin can result in synergistic cell death.

Conclusion

This compound remains a cornerstone chemotherapeutic agent for specific malignancies. Its in vitro cytotoxicity is fundamentally linked to its role as a DNA alkylating prodrug that induces cell cycle arrest and apoptosis via the intrinsic pathway. Quantitative analysis, primarily through MTT assays, reveals a dose- and time-dependent effect on cancer cell viability, with IC50 values varying significantly across different cell lines. The effectiveness of dacarbazine is modulated by cellular factors such as the status of DNA repair mechanisms like MGMT and MMR. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers investigating the cytotoxic properties of dacarbazine and exploring novel therapeutic strategies to enhance its efficacy.

References

Dacarbazine Citrate: A Preclinical In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacarbazine (DTIC), an imidazole carboxamide derivative, is a cytotoxic alkylating agent that has been a long-standing chemotherapy for metastatic melanoma and is a key component of the ABVD regimen for Hodgkin's lymphoma. Its clinical utility is predicated on its bioactivation to the reactive methylating agent, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC). This document provides a comprehensive overview of the preclinical data for dacarbazine in various animal models, focusing on its efficacy, toxicity, and pharmacokinetic profile. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and drug development efforts.

Mechanism of Action

Dacarbazine is a prodrug that requires metabolic activation, primarily by hepatic cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP2E1), to exert its cytotoxic effects. This process involves N-demethylation to form HMMTIC (5-[3-hydroxymethyl-3-methyl-triazen-l-yl]-imidazole-4-carboxamide), which then spontaneously decomposes to MTIC. MTIC is an unstable intermediate that releases a highly reactive methyl diazonium ion. This cation readily transfers a methyl group to nucleophilic sites on DNA bases, with the O6 and N7 positions of guanine being the primary targets. The resulting DNA adducts, particularly O6-methylguanine, lead to DNA damage, inhibition of DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis.

Efficacy in Animal Models

Dacarbazine has demonstrated antitumor activity in various preclinical cancer models, most notably in melanoma. The following table summarizes key efficacy data from representative studies.

Table 1: Summary of Dacarbazine Efficacy in Animal Models

| Animal Model | Cancer Type | Dosing Regimen | Key Findings |

| C57BL/6 Mice | B16F1 Melanoma Xenograft | 80 mg/kg, i.p., daily for 5 days | Significant reduction in tumor volume and weight compared to vehicle control. |

| Nude Mice | Epidermoid Carcinoma Xenograft | 0.1 mg/kg (nanoemulsion), i.m., every 2 days for 40 days | Significant reduction in final tumor size compared to dacarbazine suspension (0.83 ± 0.55 mm³ vs. 4.75 ± 0.49 mm³). |

| C57BL/6 Mice | B16-F10 Melanoma | 10 mg/kg (in combination with celecoxib 30 mg/kg) | Increased median survival rate to 9 days compared to 6 days for control. |

Toxicity Profile in Animal Models

Preclinical studies have identified several toxicities associated with dacarbazine, primarily related to its myelosuppressive and hepatotoxic effects. It is also recognized as a carcinogen in rodents.

Table 2: Summary of Dacarbazine Toxicity in Animal Models

| Animal Model | Dosing Regimen | Key Findings |

| Syrian Golden Hamsters | Single i.p. injection of 1.4, 1.6, 1.8, or 2.0 g/m² | Dose-dependent reduction in the number of tumor cell mitoses. Hematological changes including anemia, thrombocytopenia, and leukopenia. Severe pneumonia and moderate hepatitis were observed in all treated groups. |

| Mice | Oral | LD50 = 350 mg/kg[1] |

| Rats | Dietary exposure and i.p. injection | Carcinogenic, causing mammary gland adenocarcinoma, spleen and thymus lymphosarcoma, and brain tumors. |

| Mice | i.p. injection | Carcinogenic, causing lung tumors, lymphoma, and uterine tumors. |

Pharmacokinetics in Animal Models

Comprehensive pharmacokinetic data for dacarbazine in rodent models is limited in publicly available literature. However, studies in other animal models and humans provide some insights into its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 3: Summary of Dacarbazine Pharmacokinetic Parameters in Animal Models

| Animal Model | Route of Administration | Key Pharmacokinetic Parameters |

| Mice | Intraperitoneal | Plasma half-life: 20 minutes. |

| Dogs | Isolated liver perfusion | Demonstrated metabolic degradation of dacarbazine to its metabolite, 5-aminoimidazole-4-carboxamide (AIC). |

| Rabbits | Intravenous | Peak serum levels were similar to subconjunctival administration. |

Experimental Protocols

B16F1 Melanoma Xenograft Model in C57BL/6 Mice

-

Animal Model: Female C57BL/6 mice, 6-8 weeks old, weighing 18-22 grams.

-

Cell Culture: B16F1 melanoma cells are cultured in appropriate media until they reach the exponential growth phase.

-

Tumor Inoculation: Mice are subcutaneously inoculated in the right flank with 5 x 10^5 B16F1 melanoma cells suspended in 100 µL of phosphate-buffered saline (PBS).

-

Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

-

Treatment Initiation: When the average tumor volume reaches approximately 60-100 mm³, mice are randomized into treatment and control groups.

-

Dacarbazine Administration: Dacarbazine is dissolved in a suitable vehicle (e.g., 0.9% sodium chloride solution) and administered intraperitoneally (i.p.) at the specified dose and schedule (e.g., 80 mg/kg daily for 5 days). The control group receives the vehicle only.

-

Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the experimental period, mice are euthanized, and tumors are excised and weighed. Survival rates may also be recorded.

-

Tissue Analysis: Tumor and other tissues can be collected for histological and immunohistochemical analysis (e.g., H&E staining, PCNA for proliferation, TUNEL for apoptosis).

Acute Toxicity Study in Syrian Golden Hamsters

-

Animal Model: Adult Syrian golden hamsters.

-

Tumor Inoculation (if applicable): Hamsters are inoculated subcutaneously with a suspension of tumorigenic cells (e.g., baby hamster kidney (BHK) cells).

-

Dacarbazine Administration: 14 days after inoculation, a single intraperitoneal (i.p.) injection of dacarbazine is administered at various doses (e.g., 1.4, 1.6, 1.8, or 2.0 g/m²). The control group receives physiological saline.

-

Sample Collection: Seven days after treatment, the animals are sacrificed. Blood samples are collected for hematological analysis. Organs (e.g., heart, kidney, liver, lungs, spleen, small intestine) and tumor tissue are excised.

-

Analysis:

-

Hematology: Blood samples are analyzed for parameters such as red blood cell count, white blood cell count, and platelet count.

-

Histology: Organ and tumor tissues are fixed, processed, and stained (e.g., with hematoxylin and eosin) for microscopic examination of morphological changes. The number of mitoses in tumor tissue is counted.

-

Signaling Pathways and Experimental Workflows

Dacarbazine's Mechanism of Action: From Prodrug to DNA Damage

Caption: Metabolic activation of dacarbazine and subsequent DNA damage.

Dacarbazine-Induced DNA Damage Response and Apoptosis

Caption: Dacarbazine-induced DNA damage response leading to apoptosis.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a typical preclinical efficacy study of dacarbazine.

Conclusion

This technical guide summarizes key preclinical findings for dacarbazine in animal models. The data highlights its efficacy in melanoma models, its toxicity profile characterized by myelosuppression and hepatotoxicity, and provides an overview of its pharmacokinetic properties. The detailed experimental protocols and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals working on novel cancer therapeutics and combination strategies involving dacarbazine. Further research is warranted to fully elucidate the pharmacokinetics of dacarbazine in rodent models and to explore mechanisms of resistance to enhance its therapeutic potential.

References

The Pharmacokinetics and Pharmacodynamics of Dacarbazine Citrate in Humans: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of dacarbazine citrate in humans. Dacarbazine (DTIC), an alkylating agent, is a cornerstone in the treatment of metastatic melanoma and is a key component of the ABVD regimen for Hodgkin's lymphoma.[1][2][3][4] Understanding its complex metabolic activation, disposition, and mechanism of action is critical for optimizing its therapeutic use and developing novel combination strategies.

Pharmacokinetics

Dacarbazine is administered intravenously, as its oral absorption is erratic and incomplete.[1] Following administration, its plasma disappearance is biphasic. The drug is characterized by a short half-life and is primarily eliminated through both renal and hepatic pathways.

Absorption and Distribution

-

Administration : Dacarbazine is administered via intravenous injection or infusion.

-

Volume of Distribution (Vd) : The volume of distribution for dacarbazine is reported to be 0.632 L/kg, exceeding total body water content, which suggests localization in tissues, particularly the liver.

-

Protein Binding : Dacarbazine exhibits low plasma protein binding, at less than 5%.

-

Blood-Brain Barrier : The drug crosses the blood-brain barrier to a limited extent, with cerebrospinal fluid (CSF) concentrations reaching approximately 14% of those in the plasma.

Metabolism and Elimination

Dacarbazine is a prodrug that requires metabolic activation in the liver to exert its cytotoxic effects. This bioactivation is a critical step in its mechanism of action.

-

Metabolic Activation : The activation is primarily mediated by the cytochrome P450 (CYP) enzyme system. CYP1A2 is the predominant enzyme responsible for the N-demethylation of dacarbazine, with contributions from CYP1A1 and CYP2E1, especially at higher substrate concentrations. This process converts dacarbazine to 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), the key cytotoxic species.

-

Metabolites : The initial metabolic step forms an unstable intermediate, 5-[3-hydroxymethyl-3-methyl-triazen-1-yl]-imidazole-4-carboxamide (HMMTIC), which then spontaneously releases formaldehyde to yield MTIC. MTIC further breaks down to form the major urinary metabolite, 5-aminoimidazole-4-carboxamide (AIC), and the highly reactive methyl diazonium ion, which is responsible for DNA alkylation.

-

Elimination : The plasma disappearance of dacarbazine is biphasic, with an initial half-life of about 19 minutes and a terminal half-life of approximately 5 hours. In patients with renal and hepatic dysfunction, these half-lives can be prolonged to 55 minutes and 7.2 hours, respectively.

-

Excretion : About 40-46% of an administered dose is excreted in the urine within 6 hours, with roughly half being unchanged dacarbazine and the other half as the metabolite AIC. Renal elimination occurs via tubular secretion.

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for dacarbazine and its metabolites in adult human populations.

Table 1: Pharmacokinetic Parameters of Dacarbazine in Adults

| Parameter | Value | Patient Population/Conditions | Reference |

| Terminal Half-life (t½) | ~5 hours | Normal renal/hepatic function | |

| 7.2 hours | Renal and hepatic dysfunction | ||

| 41.4 minutes (range 30.3-51.6) | Melanoma/Sarcoma patients | ||

| Initial Half-life (t½) | 19 minutes | Normal renal/hepatic function | |

| 55 minutes | Renal and hepatic dysfunction | ||

| Volume of Distribution (Vd) | 0.632 L/kg | Melanoma/Sarcoma patients | |

| Total Body Clearance (ClT) | 15.4 mL/kg·min (range 8.7-23.3) | Melanoma/Sarcoma patients | |

| 18 L/h/70kg | Advanced melanoma patients | ||

| Renal Clearance | 5.2-10.9 mL/kg·min | Melanoma/Sarcoma patients | |

| Plasma Protein Binding | < 5% | General | |

| Urinary Excretion (unchanged) | ~40% of dose in 6 hours | General |

Table 2: Pharmacokinetic Parameters of Dacarbazine Metabolites

| Metabolite | Parameter | Value | Patient Population/Conditions | Reference |

| AIC | Half-life (t½) | 43.0-116 minutes | Melanoma/Sarcoma patients | |

| Renal Clearance | 2.6-5.3 mL/kg·min | Melanoma/Sarcoma patients | ||

| Urinary Recovery | 9-18% of DTIC dose | Melanoma/Sarcoma patients | ||

| MTIC | Mean AUC (Arm A) | 1.15 mM·min | Recurrent glioma patients (750 mg/m² IV day 1) | |

| Mean AUC (Arm B) | 0.29 mM·min | Recurrent glioma patients (200 mg/m² IV days 1-5) | ||

| HMMTIC | Mean AUC (Arm A) | 0.17 mM·min | Recurrent glioma patients (750 mg/m² IV day 1) | |

| Mean AUC (Arm B) | 0.06 mM·min | Recurrent glioma patients (200 mg/m² IV days 1-5) |

Table 3: In Vitro Metabolic Enzyme Kinetics for Dacarbazine

| Enzyme | Parameter | Value | Experimental System | Reference |

| CYP1A1 | Km | 595 µM | Recombinant human CYP1A1 | |

| Vmax | 0.684 nmol/min/mg protein | Recombinant human CYP1A1 | ||

| CYP1A2 | Km | 659 µM | Recombinant human CYP1A2 | |

| Vmax | 1.74 nmol/min/mg protein | Recombinant human CYP1A2 | ||

| CYP2E1 | Km | > 2.8 mM | Recombinant human CYP2E1 |

Pharmacodynamics

The pharmacodynamic effects of dacarbazine are a direct consequence of its metabolic activation to the potent alkylating agent, MTIC.

Mechanism of Action

Dacarbazine is a non-cell cycle-specific agent. Its primary mechanism of action involves the alkylation of DNA. The active metabolite, the methyl diazonium ion, transfers a methyl group to nucleophilic sites on DNA bases, primarily the O6 and N7 positions of guanine. This DNA methylation leads to the formation of DNA adducts, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger cell cycle arrest and apoptosis (cell death). Other proposed mechanisms include inhibition of DNA synthesis through its function as a purine analog and interaction with sulfhydryl groups.

Mechanisms of Resistance

Resistance to dacarbazine is a significant clinical challenge, particularly in melanoma. Several mechanisms have been identified:

-

DNA Repair : The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) can remove the alkyl adducts from the O6 position of guanine, thereby reversing the DNA damage and reducing the drug's efficacy. Tumors with high levels of MGMT expression are generally more resistant to dacarbazine.

-

Altered Gene Expression : Resistance has been linked to the upregulation of long non-coding RNAs like POU3F3, which can increase MGMT expression by sponging miR-650.

-

Signaling Pathways : Dacarbazine treatment can paradoxically induce the secretion of pro-survival factors like Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF) in melanoma cells, potentially creating a resistance mechanism.

-

Metabolic Alterations : Changes in metabolic enzymes, such as adenylosuccinate lyase (ADSL), have been implicated in dacarbazine resistance.

Dose-Response Relationship

A dose-response relationship for dacarbazine has been demonstrated in patients with malignant melanoma, particularly in the context of hepatic metastases treated with hepatic artery infusion. However, dose escalation may not significantly improve response rates while increasing hematological toxicity.

Experimental Protocols

The characterization of dacarbazine's PK/PD profile relies on robust clinical and laboratory methodologies. Below are summaries of typical experimental protocols.

Human Pharmacokinetic Study Protocol

This protocol describes a typical design for evaluating dacarbazine pharmacokinetics in cancer patients.

-

Patient Selection : Patients with confirmed malignancies (e.g., metastatic melanoma, Hodgkin's lymphoma) scheduled to receive dacarbazine-based chemotherapy are enrolled after providing informed consent. Key exclusion criteria often include significant renal or hepatic impairment not related to the primary disease.

-

Drug Administration : Dacarbazine is administered as a controlled intravenous infusion over a specified period (e.g., 1 hour). Doses are typically calculated based on body surface area (mg/m²). For example, a common dose for melanoma is 250 mg/m²/day for 5 days, repeated every 3 weeks.

-

Sample Collection : Serial blood samples are collected at predefined time points before, during, and after the infusion (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12 hours). Urine is often collected over a 24-hour period to assess renal clearance and metabolite excretion.

-

Sample Processing : Blood samples are collected in heparinized tubes and centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalytical Method : Concentrations of dacarbazine and its metabolites (MTIC, HMMTIC, AIC) in plasma and urine are quantified using a validated high-performance liquid chromatography (HPLC) assay, often coupled with tandem mass spectrometry (UPLC-MS/MS) for high sensitivity and specificity.

-

Pharmacokinetic Analysis : Non-compartmental or population PK models are used to analyze the concentration-time data and calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

In Vitro Metabolism Experimental Protocol

This protocol outlines the methodology used to identify the specific CYP450 enzymes responsible for dacarbazine metabolism.

-

Materials : Recombinant human CYP450 enzymes (CYP1A1, CYP1A2, CYP2E1, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells), human liver microsomes, and necessary cofactors (NADPH-generating system).

-

Incubation : Dacarbazine at various concentrations is incubated with individual recombinant CYP enzymes or pooled human liver microsomes in the presence of the NADPH-generating system at 37°C.

-

Inhibition Studies : To confirm the role of specific enzymes, incubations are repeated in the presence of known chemical inhibitors (e.g., α-naphthoflavone for CYP1A1/1A2, disulfiram for CYP2E1) or specific inhibitory antibodies.

-

Metabolite Quantification : The reaction is stopped (e.g., by adding ice-cold methanol), and the formation of the metabolite (e.g., MTIC, often measured via a stable derivative) is quantified by HPLC or LC-MS/MS.

-

Enzyme Kinetics : By measuring the rate of metabolite formation at different dacarbazine concentrations, key enzyme kinetic parameters (Km and Vmax) are determined using Michaelis-Menten plots.

Conclusion

Dacarbazine possesses a complex pharmacokinetic profile dominated by its nature as a prodrug requiring hepatic bioactivation. The interplay between its rapid clearance, metabolic activation by CYP1A2, and the potent DNA-alkylating activity of its metabolite, MTIC, defines its therapeutic effect. A thorough understanding of these PK/PD relationships, along with the growing knowledge of resistance mechanisms, is essential for the continued optimization of dacarbazine therapy and the rational design of future clinical trials for melanoma, Hodgkin's lymphoma, and other responsive malignancies.

References

Dacarbazine Citrate: A Technical Guide to its Molecular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacarbazine (DTIC), a triazene alkylating agent, has been a cornerstone in the treatment of various malignancies, most notably metastatic melanoma, Hodgkin's lymphoma, and soft tissue sarcomas.[1][2] Despite its long-standing clinical use, a detailed understanding of its molecular mechanisms of action, the signaling pathways it modulates, and the factors governing treatment response and resistance is crucial for the development of more effective therapeutic strategies. This technical guide provides an in-depth overview of the molecular targets and signaling cascades affected by dacarbazine citrate, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension.

Mechanism of Action: From Prodrug to DNA Alkylation

Dacarbazine is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1] The bioactivation process is initiated in the liver by the cytochrome P450 (CYP) enzyme system, primarily involving isoforms CYP1A1, CYP1A2, and CYP2E1. This enzymatic reaction converts dacarbazine into its active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC). MTIC is an unstable compound that subsequently decomposes to a highly reactive methyldiazonium ion, the ultimate alkylating species. This reactive cation readily transfers a methyl group to nucleophilic sites on DNA bases, predominantly the N7 and O6 positions of guanine.

The methylation of DNA at these positions disrupts the normal DNA structure and function, leading to the inhibition of DNA replication and transcription. This, in turn, triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death) in rapidly proliferating cancer cells.

Molecular Targets and Signaling Pathways

The cytotoxic effects of dacarbazine are mediated through the modulation of several key cellular processes and signaling pathways.

DNA Damage Response (DDR)

The formation of DNA adducts by dacarbazine triggers a robust DNA Damage Response (DDR). The O6-methylguanine (O6-MeG) adduct is a particularly cytotoxic lesion. During DNA replication, DNA polymerase misinterprets O6-MeG and incorporates thymine instead of cytosine, leading to G:T mismatches. This triggers the Mismatch Repair (MMR) system. In cells with a functional MMR pathway, the continuous futile attempts to repair these mismatches lead to persistent DNA strand breaks, which in turn activate downstream signaling cascades.

The presence of DNA damage activates the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which are master regulators of the DDR. Activated ATM and ATR phosphorylate and activate their downstream effector kinases, Chk1 and Chk2. These kinases, in turn, phosphorylate and inhibit cell cycle regulators such as Cdc25 phosphatases, leading to cell cycle arrest, primarily at the G2/M phase. This provides time for the cell to either repair the DNA damage or undergo apoptosis if the damage is irreparable.

Cell Cycle Arrest

Dacarbazine treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest is a direct consequence of the DDR activation. The inhibition of Cdc25C by the ATM/ATR-Chk1/Chk2 pathway prevents the dephosphorylation and activation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis.

Apoptosis

If the DNA damage induced by dacarbazine is too extensive to be repaired, the cell undergoes apoptosis. The apoptotic cascade is initiated through both the intrinsic (mitochondrial) and extrinsic pathways. The DDR pathway can activate the pro-apoptotic members of the Bcl-2 family, such as Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3, which cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

MAPK/ERK Pathway

Some studies have suggested that dacarbazine can also influence the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. The activation of the MAPK/ERK pathway is typically associated with cell proliferation and survival. However, in the context of chemotherapy-induced stress, its role can be more complex. Dacarbazine treatment has been shown to induce the expression of growth factors like Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF), which can, in turn, activate the MAPK/ERK pathway, potentially contributing to chemoresistance.

Mechanisms of Resistance

The efficacy of dacarbazine can be limited by both intrinsic and acquired resistance mechanisms.

-

O6-Methylguanine-DNA Methyltransferase (MGMT): The primary mechanism of resistance to dacarbazine is the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly removes the methyl group from the O6 position of guanine, thus repairing the DNA damage before it can trigger the DDR and subsequent cell death. High levels of MGMT expression in tumors are associated with poor response to dacarbazine.

-

Defects in the Mismatch Repair (MMR) Pathway: A functional MMR system is crucial for recognizing the O6-MeG:T mismatches and initiating the cytotoxic response. Therefore, cancer cells with deficient MMR may exhibit resistance to dacarbazine.

Quantitative Data

In Vitro Cytotoxicity of Dacarbazine

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for dacarbazine vary significantly across different cancer cell lines, reflecting their diverse genetic backgrounds and sensitivities to the drug.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| A375 | Melanoma | 1113 | 72 |

| MNT-1 | Melanoma | 538 (24h), 115 (48h), 41 (72h) | 24, 48, 72 |

| SK-MEL-28 | Melanoma | 309.55 | 72 |

| B16-F10 | Murine Melanoma | 133.75 (µg/mL) | 24 |

| C8161 | Melanoma | 5 (µg/mL) | Not Specified |

| MV3 | Melanoma | 10 (µg/mL) | Not Specified |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and the assay used.

Clinical Efficacy of Dacarbazine

The clinical efficacy of dacarbazine, both as a single agent and in combination regimens, has been evaluated in numerous clinical trials.

| Indication | Regimen | Overall Response Rate (ORR) | Reference |

| Metastatic Melanoma | Dacarbazine alone | 10-20% | [3] |

| Metastatic Melanoma | Dacarbazine + Interferon-alpha | 9 CRs, 18 PRs (vs 4 CRs, 18 PRs for DTIC alone) | [4] |

| Metastatic Melanoma | Dacarbazine + Tamoxifen | 5 CRs, 20 PRs (vs 8 CRs, 16 PRs for DTIC alone) | |

| Metastatic Melanoma | Dacarbazine + Cisplatin + IL-2 | 41% (5 CRs, 8 PRs) | |

| Metastatic Melanoma | Dacarbazine-based combination therapies | RR = 1.60 (vs DTIC alone) | |

| Hodgkin's Lymphoma | ABVD (Doxorubicin, Bleomycin, Vinblastine, Dacarbazine) | 94% CR (with or without RT) | |

| Soft Tissue Sarcoma | MAID (Mesna, Doxorubicin, Ifosfamide, Dacarbazine) | 35-47% | |

| Soft Tissue Sarcoma | Intensified MAID | 38% | |

| Gynecological Sarcomas | MAID | 9% |

CR: Complete Response, PR: Partial Response, RR: Risk Ratio, RT: Radiotherapy

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible investigation of dacarbazine's effects.

Assessment of DNA Alkylation (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including strand breaks and alkali-labile sites resulting from alkylation.

Protocol:

-

Cell Preparation: Treat cells with the desired concentrations of dacarbazine for the appropriate duration. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose at a 1:10 (v/v) ratio and immediately pipette onto a pre-coated microscope slide. Allow the agarose to solidify at 4°C.

-

Lysis: Immerse the slides in a cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) and incubate at 4°C for at least 1 hour.

-

Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13). Allow the DNA to unwind for 20-40 minutes. Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes.

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green I or propidium iodide.

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet" tail. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of dacarbazine concentrations and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with dacarbazine as required. Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with dacarbazine and harvest them.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins involved in the signaling pathways modulated by dacarbazine, such as Bcl-2 family members and caspases.

Protocol:

-

Protein Extraction: Lyse dacarbazine-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3).

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

This compound remains a clinically relevant chemotherapeutic agent. Its efficacy is rooted in its ability to act as a potent DNA alkylating agent following metabolic activation. The resulting DNA damage triggers a complex network of signaling pathways, primarily the DNA damage response, leading to cell cycle arrest and apoptosis. Understanding the key molecular players in these pathways, such as MGMT, the MMR system, and components of the apoptotic machinery, is critical for predicting treatment response and developing strategies to overcome resistance. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of dacarbazine and to innovate in the field of cancer therapy.

References

- 1. Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis | PLOS One [journals.plos.org]

- 2. Dacarbazine combined targeted therapy versus dacarbazine alone in patients with malignant melanoma: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. Phase III trial of dacarbazine versus dacarbazine with interferon alpha-2b versus dacarbazine with tamoxifen versus dacarbazine with interferon alpha-2b and tamoxifen in patients with metastatic malignant melanoma: an Eastern Cooperative Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Dacarbazine Citrate in Hodgkin's Lymphoma Research

Introduction

Dacarbazine, also known as DTIC, is a cornerstone chemotherapeutic agent in the treatment of classical Hodgkin's lymphoma (cHL).[1][2] For decades, it has been an integral component of the standard first-line ABVD regimen, which combines doxorubicin, bleomycin, vinblastine, and dacarbazine.[3][4][5] This technical guide provides an in-depth overview of dacarbazine's mechanism of action, clinical efficacy, and its application in research settings for scientists and drug development professionals. We will explore the critical metabolic activation pathway, the molecular basis of its cytotoxicity, and present quantitative data from key clinical trials. Furthermore, this guide details relevant experimental protocols and visualizes complex pathways and workflows to facilitate a comprehensive understanding of dacarbazine's role in Hodgkin's lymphoma therapy.

Core Mechanism of Action

Dacarbazine functions as a prodrug, meaning it is inactive until it undergoes metabolic activation. Its cytotoxic effects are primarily achieved through its function as a DNA alkylating agent, a process that disrupts DNA integrity and leads to cancer cell death.

Metabolic Activation Pathway

Dacarbazine is metabolized in the liver by the cytochrome P450 (CYP) enzyme system. Specifically, isoforms CYP1A1, CYP1A2, and CYP2E1 catalyze the N-demethylation of dacarbazine. This process converts dacarbazine into the intermediate 5-(3-methyl-triazen-1-yl)-imidazole-4-carboxamide (MTIC). MTIC is unstable and spontaneously decomposes to form the highly reactive methyl diazonium ion, which is the ultimate cytotoxic species responsible for the drug's anticancer activity.

DNA Alkylation and Induction of Apoptosis

The electrophilic methyl diazonium ion readily transfers a methyl group to nucleophilic sites on the DNA molecule. The primary targets for this alkylation are the O6 and N7 positions of guanine residues. The formation of O6-methylguanine adducts is particularly cytotoxic. This DNA lesion causes mispairing during DNA replication, where it incorrectly pairs with thymine instead of cytosine. This mismatch triggers the cell's Mismatch Repair (MMR) system. However, the persistent presence of these adducts can overwhelm the MMR machinery, leading to futile repair cycles, DNA strand breaks, cell cycle arrest, and ultimately, programmed cell death (apoptosis).

Clinical Application and Efficacy in Hodgkin's Lymphoma

Dacarbazine is a critical component of the ABVD combination chemotherapy regimen, which is a global standard of care for Hodgkin's lymphoma. Its inclusion is vital for the regimen's efficacy, as attempts to omit it have led to a significant loss of treatment effectiveness.

The ABVD Treatment Regimen

The ABVD regimen is administered in cycles, typically lasting 28 days. The four drugs are given intravenously on day 1 and day 15 of each cycle. Patients may undergo between two and six cycles, depending on the stage of the disease and their response to treatment.

Quantitative Efficacy Data from Clinical Trials

The efficacy of dacarbazine within the ABVD regimen and in newer combinations has been validated in numerous clinical trials. The following tables summarize key quantitative outcomes from seminal studies.

Table 1: GHSG HD13 Trial - Importance of Dacarbazine (Early-Stage Favorable Hodgkin's Lymphoma)

| Treatment Arm (2 Cycles + 30 Gy IFRT) | 5-Year Freedom from Treatment Failure (FFTF) | Hazard Ratio (vs. ABVD) |

| ABVD (Dacarbazine Included) | 93.1% | - |

| AVD (Bleomycin Omitted) | 89.2% | 1.50 |

| ABV (Dacarbazine Omitted) | 81.4% | 2.06 |

| AV (Dacarbazine & Bleomycin Omitted) | 77.1% | 2.57 |

Table 2: Real-World ABVD Efficacy Data (Retrospective Study at Harbor-UCLA Medical Center, 2009-2024)

| Outcome Metric | All Stages (I-IV) | Early Stage (I-II) | Advanced Stage (III-IV) |

| Complete Response (CR) Rate | 78.3% | N/A | N/A |

| Overall Response Rate (ORR) | 82.6% | N/A | N/A |

| 5-Year Progression-Free Survival (PFS) | 70.7% | 70.2% | 71.3% |

| 5-Year Overall Survival (OS) | 95.4% | 100% | 91.5% |

Table 3: Efficacy of Dacarbazine in Novel Combinations

| Trial Name | Treatment Regimen | Patient Population | Key Outcomes |

| NIVAHL | Nivolumab + AVD (Doxorubicin, Vinblastine, Dacarbazine) | Early-Stage Unfavorable cHL | 3-Year Overall Survival: 100%3-Year Progression-Free Survival: 99% |

| NCT03646123 | Brentuximab Vedotin + Nivolumab + AD (Doxorubicin, Dacarbazine) | Advanced-Stage (II bulky, III/IV) cHL | Complete Response Rate: 88%2-Year Progression-Free Survival: 88% |

Key Experimental Protocols

Clinical Administration Protocol (ABVD Regimen)

This protocol outlines the standard administration of the ABVD regimen for an adult patient with Hodgkin's lymphoma. Dosing is based on body surface area (BSA) and adjustments may be necessary based on patient tolerance and toxicity.

-

Cycle Duration: 28 days.

-

Administration Days: Day 1 and Day 15 of each cycle.

-

Drug Dosages (per administration):

-

Doxorubicin (Adriamycin): 25 mg/m² intravenously.

-

Bleomycin: 10 mg/m² intravenously.

-

Vinblastine: 6 mg/m² intravenously.

-

Dacarbazine (DTIC): 375 mg/m² intravenously.

-

-

Procedure:

-

Establish intravenous access via a central line, PICC line, or portacath.

-

Administer pre-medications, including antiemetics (e.g., 5-HT3 antagonists), to manage expected side effects like nausea and vomiting.

-

Prepare each chemotherapeutic agent according to pharmaceutical guidelines. Dacarbazine, supplied as a powder, must be reconstituted with sterile water.

-

Administer each drug intravenously. Dacarbazine infusion bags should be protected from light to prevent photochemical decomposition.

-

Monitor the patient for any acute infusion-related reactions.

-

Repeat the administration on Day 15. The cycle is complete after 28 days, followed by the next cycle.

-

In Vitro Dacarbazine Metabolism Assay Protocol

This protocol is based on methodologies used to identify the specific CYP450 enzymes responsible for dacarbazine activation.

-

Objective: To determine the kinetic parameters (Km, Vmax) and relative contribution of CYP1A1, CYP1A2, and CYP2E1 to dacarbazine metabolism.

-

Materials:

-

Human liver microsomes.

-

Recombinant human CYP1A1, CYP1A2, and CYP2E1 enzymes.

-

Dacarbazine (DTIC).

-

NADPH-generating system (or NADPH).

-

Potassium phosphate buffer.

-

Specific CYP inhibitors (e.g., α-naphthoflavone for CYP1A, chlorzoxazone for CYP2E1).

-

High-Performance Liquid Chromatography (HPLC) system for metabolite analysis.

-

-

Procedure:

-

Incubation Setup: Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes (or a specific recombinant CYP enzyme), and varying concentrations of dacarbazine.

-

Reaction Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH-generating system.

-

Reaction Termination: After a defined period (e.g., 10-30 minutes), stop the reaction by adding a quenching solvent like acetonitrile or by placing tubes on ice.

-

Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

-